3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Description
3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a bicyclic heterocyclic compound featuring a tetrahydroindazolone core substituted with a 4-methoxyphenyl group at position 3 and methyl groups at positions 1 and 4.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-13-15(14(19)9-10)16(17-18(13)2)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRYNQNBBFRNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Ketone Reduction
The 4-ketone group is reducible to an alcohol or alkane:
| Reagent | Product | Conditions | Yield | Spectral Evidence | Source |
|---|---|---|---|---|---|
| NaBH | Secondary alcohol derivative | MeOH, 0°C, 1 h | 72% | -NMR: δ 4.15 (d, CHOH) | |
| LiAlH | Methylene derivative | THF, reflux, 3 h | 58% | FTIR: Loss of C=O peak at 1695 cm |
Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation under acidic conditions:
| Conditions | Product | Yield | Key Data | Source |
|---|---|---|---|---|
| BBr, DCM, −78°C | 4-Hydroxyphenyl derivative | 81% | -NMR: δ 9.87 (s, OH) |
Mechanistic Insight :
-
Demethylation proceeds via Lewis acid-mediated cleavage of the methoxy C–O bond, yielding a phenol .
Electrophilic Substitution
The indazole core and aromatic ring undergo regioselective substitution:
| Reaction | Reagent | Position Modified | Yield | Application | Source |
|---|---|---|---|---|---|
| Nitration | HNO, HSO | C-5 of indazole | 45% | Precursor for amino derivatives | |
| Bromination | Br, FeBr | Para to methoxy | 63% | SAR studies for bioactivity |
Limitations :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl functionalization:
Optimization Note :
Biological Activity-Driven Modifications
Derivatives are tailored for pharmacological screening:
| Modification | Target Activity | Key Result (IC) | Source |
|---|---|---|---|
| Introduction of fluorine | FGFR1 kinase inhibition | 4.1 nM (FGFR1) | |
| Carboxamide formation | DNA gyrase binding | ΔG = −7.0 kcal/mol |
Structure–Activity Relationship (SAR) :
-
Methyl groups at positions 1 and 6 improve metabolic stability but reduce solubility .
-
Methoxy-to-hydroxyl conversion enhances hydrogen-bonding potential with enzymes .
Degradation Pathways
Stability under stress conditions:
| Condition | Degradation Product | Half-Life | Mechanism | Source |
|---|---|---|---|---|
| Acidic (0.1 M HCl, 70°C) | Ring-opened hydrazide | 2.5 h | Ketone hydrolysis | |
| Oxidative (HO) | N-Oxide derivative | 6 h | Radical-mediated oxidation |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chalcone Derivatives
Chalcones with α,β-unsaturated ketones and aromatic substituents provide insights into how methoxy groups influence activity:
- Compound 2h (chalcone): Contains a 4-methoxyphenyl group on ring B and chlorine/iodine substitutions on ring A, yielding an IC50 of 13.82 μM. Methoxy substitution correlates with reduced potency compared to halogenated analogs (e.g., 2j, IC50 = 4.70 μM with bromine/fluorine) .
- Compound 1 (methoxyphenyl chalcone): Demonstrates anti-inflammatory and antioxidant activity, suggesting methoxy groups may enhance efficacy in specific contexts despite lower inhibitory potency in other assays .
Key Insight : Methoxy substitution in chalcones reduces inhibitory activity compared to halogens (e.g., bromine, fluorine) but may enhance anti-inflammatory effects, highlighting context-dependent SAR .
Indazolone Derivatives
- 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (Similarity: 0.90): Lacks the methoxy group, indicating that para-methoxy substitution differentiates the target compound. Phenyl derivatives may exhibit altered lipophilicity and target engagement .
- 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one : Trifluoromethyl substitution introduces strong electron-withdrawing effects, likely increasing metabolic stability compared to the target compound’s electron-donating methoxy group .
- 1-[6-Hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl] ethanone: Additional hydroxyl and acetyl groups may alter hydrogen-bonding capacity and reactivity. Alkylation occurs preferentially at the pyridine nitrogen, suggesting regioselectivity differences compared to non-hydroxylated analogs .
Biological Activity
3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, anticancer, and anti-diabetic properties.
Chemical Structure and Synthesis
The compound belongs to the indazole class and features a methoxyphenyl substitution. Its molecular formula is . The synthesis typically involves the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives under acidic conditions. Various methods have been reported for its synthesis, including refluxing in glacial acetic acid and using microwave irradiation for enhanced yields.
Antioxidant Activity
Antioxidant activity is a crucial aspect of many therapeutic agents. Studies have demonstrated that this compound exhibits significant free radical scavenging capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been employed to evaluate its antioxidant potential.
| Compound | IC50 Value (µg/mL) | Activity Description |
|---|---|---|
| This compound | 16.97 | Strong antioxidant activity |
Anticancer Activity
The anticancer potential of the compound has been assessed against various cancer cell lines using the National Cancer Institute (NCI) 60 cell line panel. The results indicate moderate to significant growth inhibition in several types of cancer cells.
| Cell Line | % Growth Inhibition |
|---|---|
| CCRF-CEM (Leukemia) | 44.59% |
| A549 (Lung) | 38.10% |
| MCF7 (Breast) | 32.45% |
These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle arrest.
Anti-Diabetic Activity
In vivo studies have shown that this compound can lower blood glucose levels significantly in streptozotocin-induced diabetic rats. The mechanism appears to involve enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.
| Treatment Group | Blood Glucose Level Reduction (%) |
|---|---|
| Control | 0% |
| Compound Administered | 59.15% |
Case Studies
Recent studies highlight the compound's potential as a multi-target agent. For instance:
- Study on Antioxidant and Anticancer Properties : This study synthesized a series of indazole derivatives and found that those containing the methoxyphenyl group exhibited enhanced antioxidant and anticancer properties compared to their unsubstituted counterparts.
- Diabetes Management Research : A pharmacological study demonstrated that administration of the compound resulted in significant reductions in both fasting blood glucose levels and HbA1c in diabetic models.
While detailed mechanisms are still under investigation, preliminary studies suggest that the biological effects may be attributed to:
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).
- Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of signaling pathways such as PI3K/Akt.
- Anti-Diabetic Mechanism : Enhancement of insulin signaling pathways leading to improved glucose metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
